3-Nitro-1-propanol methanesulfonate
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Overview
Description
3-Nitro-1-propanol methanesulfonate is an organic compound with the molecular formula C4H9NO5S and a molar mass of 183.18 g/mol . It is a derivative of 3-nitro-1-propanol, where the hydroxyl group is substituted with a methanesulfonate group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-propanol methanesulfonate typically involves the reaction of 3-nitro-1-propanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-propanol methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroalkanes.
Reduction: Formation of aminoalkanes.
Substitution: Formation of azido or thiol-substituted compounds.
Scientific Research Applications
3-Nitro-1-propanol methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a methanogenic inhibitor in ruminant animals.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-nitro-1-propanol methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Nitropropionic acid: A related compound with similar nitro group but different functional groups.
3-Nitro-1-propanol: The parent compound of 3-nitro-1-propanol methanesulfonate.
Miserotoxin: A naturally occurring glycoside of 3-nitro-1-propanol.
Uniqueness
This compound is unique due to its methanesulfonate group, which imparts distinct chemical reactivity compared to its parent compound and other similar nitro compounds. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C4H9NO5S |
---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
3-nitropropyl methanesulfonate |
InChI |
InChI=1S/C4H9NO5S/c1-11(8,9)10-4-2-3-5(6)7/h2-4H2,1H3 |
InChI Key |
WVEFWPBJWXCCDM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC[N+](=O)[O-] |
Origin of Product |
United States |
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